

spectroscopic data interpretation for 3-Ethylaniline (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 3-Ethylaniline

Cat. No.: B1664132

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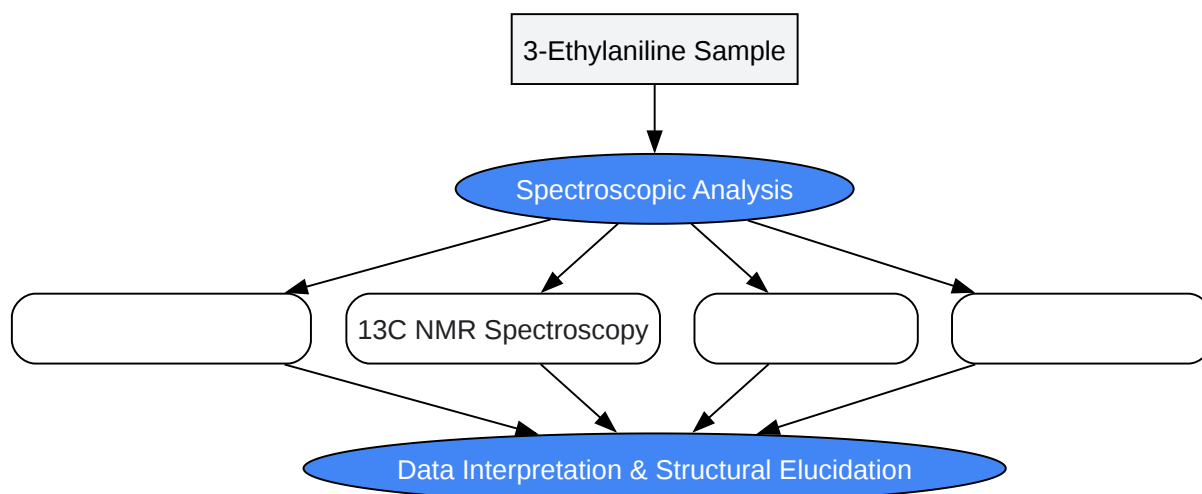
Spectroscopic Profile of 3-Ethylaniline: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for **3-Ethylaniline**, catering to researchers, scientists, and professionals in drug development. The guide details the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by experimental protocols and visual diagrams to elucidate molecular structure and properties.

Molecular Structure and Spectroscopic Overview

3-Ethylaniline, with the chemical formula $C_8H_{11}N$, is an aromatic amine.^{[1][2][3]} Its structure consists of an aniline ring substituted with an ethyl group at the meta-position. This substitution pattern gives rise to a unique spectroscopic fingerprint, which is invaluable for its identification and characterization in various chemical and pharmaceutical applications.

A general workflow for the spectroscopic analysis of a compound like **3-Ethylaniline** involves isolating the compound, acquiring diverse spectroscopic data, and interpreting this data to confirm its structure.



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*Workflow for Spectroscopic Analysis of **3-Ethylaniline**.*

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For **3-Ethylaniline**, both ^1H and ^{13}C NMR provide critical information about the electronic environment of the protons and carbons.

^1H NMR Data

The ^1H NMR spectrum of **3-Ethylaniline** shows distinct signals for the aromatic protons, the amine protons, and the protons of the ethyl group. The spectrum was recorded in deuterated chloroform (CDCl_3) at 90 MHz.^[4]

Assignment	Chemical Shift (ppm)	Multiplicity	Integration
Aromatic CH	7.04	Multiplet	1H
Aromatic CH	6.59	Multiplet	1H
Aromatic CH	6.52	Multiplet	1H
Aromatic CH	6.47	Multiplet	1H
Amine NH ₂	3.45	Singlet (broad)	2H
Ethyl CH ₂	2.54	Quartet	2H
Ethyl CH ₃	1.20	Triplet	3H

Table 1: ¹H NMR data for **3-Ethylaniline**.[\[4\]](#)

¹³C NMR Data

The ¹³C NMR spectrum provides information on the different carbon environments in **3-Ethylaniline**.

Assignment	Chemical Shift (ppm)
Aromatic C-N	~146.5
Aromatic C-C ₂ H ₅	~138.8
Aromatic CH	~129.2
Aromatic CH	~118.1
Aromatic CH	~115.0
Aromatic CH	~112.2
Ethyl CH ₂	29.1
Ethyl CH ₃	15.6

Table 2: ¹³C NMR data for **3-Ethylaniline**.

*Molecular Structure of **3-Ethylaniline**.*

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **3-Ethylaniline** shows characteristic absorption bands for the N-H bonds of the amine group and the C-H bonds of the aromatic ring and the ethyl group.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3430, 3350	N-H stretch	Primary Amine
3050	C-H stretch (sp ²)	Aromatic Ring
2965, 2870	C-H stretch (sp ³)	Ethyl Group
1620, 1590	C=C stretch	Aromatic Ring
1490	N-H bend	Primary Amine
800-690	C-H out-of-plane bend	Aromatic Ring (meta-substitution)

Table 3: Key IR absorption bands for **3-Ethylaniline**.

Mass Spectrometry (MS)

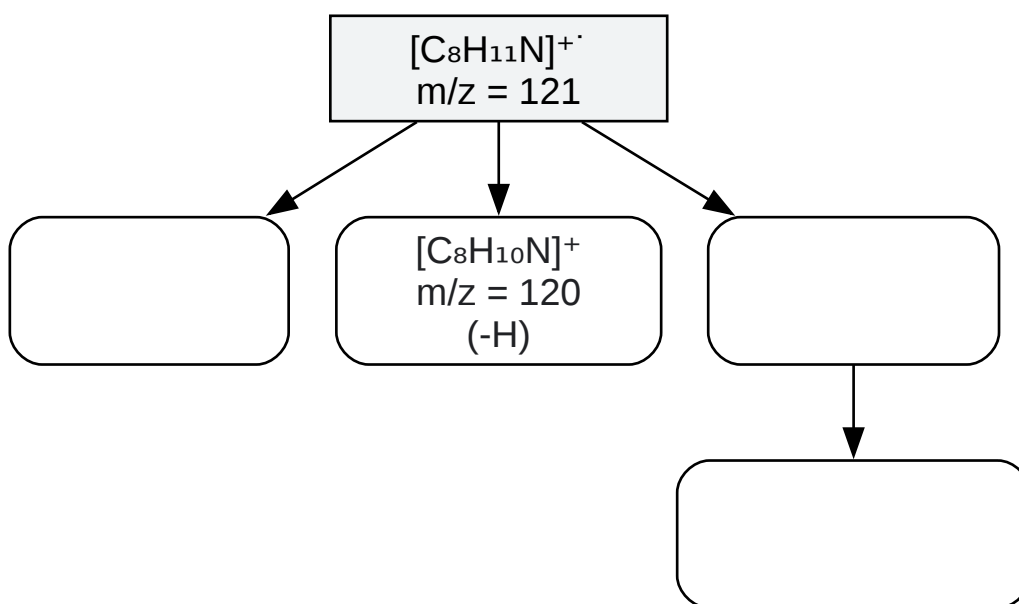
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of **3-Ethylaniline** shows a molecular ion peak and several fragment ions. The molecular weight of **3-Ethylaniline** is 121.18 g/mol .

[\[1\]](#)[\[2\]](#)[\[3\]](#)

m/z	Relative Intensity (%)	Possible Fragment
121	99.0	$[M]^+$ (Molecular Ion)
120	20.7	$[M-H]^+$
106	100.0	$[M-CH_3]^+$
93	11.8	$[M-C_2H_4]^+$
77	15.0	$[C_6H_5]^+$

Table 4: Major peaks in the mass spectrum of **3-Ethylaniline**.[\[5\]](#)[\[4\]](#)

The base peak at m/z 106 corresponds to the loss of a methyl radical from the molecular ion, which is a characteristic fragmentation for ethyl-substituted aromatic compounds.



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*Proposed Mass Spectrometry Fragmentation of **3-Ethylaniline**.*

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented.

NMR Spectroscopy

A sample of **3-Ethylaniline** is dissolved in a deuterated solvent, such as chloroform-d (CDCl_3), and transferred to an NMR tube.[6] ^1H and ^{13}C NMR spectra are then acquired on an NMR spectrometer.[6] The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.[6] A thin film of liquid **3-Ethylaniline** is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[6] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.[6] The spectrum is typically recorded over a range of $4000\text{-}400\text{ cm}^{-1}$.

Mass Spectrometry

The mass spectrum is obtained using a mass spectrometer, typically with electron ionization (EI).[7] The sample is introduced into the ion source, where it is bombarded with electrons, causing ionization and fragmentation.[7] The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[7]

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